1,4-Dimethylazepane-4-carbonitrile
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Overview
Description
1,4-Dimethylazepane-4-carbonitrile is an organic compound with the molecular formula C₉H₁₆N₂. It belongs to the class of nitriles and is characterized by the presence of a seven-membered azepane ring with two methyl groups and a nitrile group attached. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylazepane-4-carbonitrile can be synthesized through various methods, including:
Blaise Reaction: This involves the reaction of nitriles with organozinc compounds to form β-keto esters, which can then be cyclized to form azepane derivatives.
Catalytic Hydrogenation: This method involves the reduction of nitriles using hydrogen gas in the presence of a catalyst, such as palladium or platinum, to form the desired azepane compound.
Complex Metal Hydride Reductions: This involves the use of complex metal hydrides, such as lithium aluminum hydride, to reduce nitriles to amines, which can then be cyclized to form azepane derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylazepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Oximes and amides.
Reduction: Primary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
1,4-Dimethylazepane-4-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethylazepane-4-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
1,4-Dimethylazepane-4-carbonitrile can be compared with other similar compounds, such as:
1,3-Dimethylazepane-4-carbonitrile: Similar structure but with different methyl group positions, leading to different chemical properties.
1,4-Dimethylpiperazine-4-carbonitrile: Contains a six-membered ring instead of a seven-membered ring, resulting in different reactivity and applications.
1,4-Dimethylazepane-4-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4-dimethylazepane-4-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-9(8-10)4-3-6-11(2)7-5-9/h3-7H2,1-2H3 |
InChI Key |
OTLHBGROIJDNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(CC1)C)C#N |
Origin of Product |
United States |
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